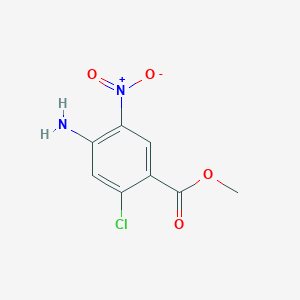

Methyl 4-amino-2-chloro-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLVVWSGANTRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 4 Amino 2 Chloro 5 Nitrobenzoate

Direct Synthetic Pathways from Substituted Benzoic Acid Derivatives

Direct synthetic pathways aim to construct the target molecule from advanced intermediates that already possess a significant portion of the final structure. These routes are often more convergent but are highly dependent on the commercial availability of suitable starting materials and the feasibility of selectively introducing the remaining functional groups.

Esterification Strategies for Benzoic Acid Precursors

The final step in many synthetic routes to Methyl 4-amino-2-chloro-5-nitrobenzoate is the esterification of its corresponding carboxylic acid, 4-amino-2-chloro-5-nitrobenzoic acid. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification. researchgate.netacs.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

Strong acids such as sulfuric acid or hydrochloric acid are typically employed as catalysts. chemicalbook.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, must be removed, or a large excess of the alcohol must be used. truman.edu For instance, a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is esterified by treatment with methanol and sulfuric acid at 65°C for several hours. chemicalbook.com The crude product is often purified by recrystallization from a suitable solvent like methanol. truman.edu

| Reaction | Reagents & Conditions | Key Features | Reference |

| Fischer-Speier Esterification | Carboxylic Acid, Methanol (excess), H₂SO₄ (catalyst), Heat | Equilibrium-driven; suitable for a wide range of benzoic acid derivatives. | researchgate.netbond.edu.au |

| Example Esterification | 2-chloro-4-fluoro-5-nitrobenzoic acid, MeOH, H₂SO₄, 65°C, 4h | Demonstrates typical conditions for a structurally related compound. | chemicalbook.com |

Introduction of Nitro and Amino Functionalities via Electrophilic Nitration and Reduction

The introduction of nitro groups onto an aromatic ring is a classic example of electrophilic aromatic substitution. msu.edu This is typically achieved using a nitrating mixture, which consists of concentrated nitric acid and a dehydrating agent, most commonly concentrated sulfuric acid. google.comtruman.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and the formation of undesired isomers. prepchem.com For deactivated rings, such as those containing a carboxyl group, higher temperatures or stronger nitrating conditions may be necessary. google.com

The amino group in the target molecule is almost invariably derived from the reduction of a nitro group. This transformation is a fundamental functional group interconversion in organic synthesis. imperial.ac.uk A variety of reducing agents can be employed. Classic methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. googleapis.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) on a carbon support is another widely used, cleaner alternative.

A direct pathway to introduce the 4-amino group onto a 2-chloro-5-nitrobenzoic acid precursor would involve a challenging nitration at the C4 position to yield a dinitro intermediate, followed by the selective reduction of the C4 nitro group. The selective reduction of one nitro group in the presence of another can be achieved under specific conditions, for example, using sodium sulfide (Zinin reduction), but achieving high regioselectivity can be difficult.

Halogenation Methods to Introduce Chloro Substituent

Introducing the chloro substituent at the C2 position is another critical step that relies on electrophilic aromatic substitution. Direct chlorination of an aromatic ring is typically accomplished using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the Cl-Cl bond, generating a stronger electrophile.

The regiochemical outcome of the chlorination is dictated by the directing effects of the substituents already present on the ring. libretexts.org Introducing the chloro group at the C2 position of a 4-amino-5-nitrobenzoic acid derivative is synthetically challenging. The powerful ortho-, para-directing amino group would direct the incoming electrophile to the C3 and C6 positions, while the meta-directing nitro and carboxyl groups would also direct to C3. Therefore, direct chlorination as a final step is not a viable strategy for this specific isomer. The chloro group must be introduced at an earlier stage of the synthesis.

Multi-Step Synthetic Routes via Functional Group Interconversions

Given the challenges in controlling regioselectivity in direct functionalization, multi-step synthetic routes are generally required for the unambiguous synthesis of this compound. These routes rely on the strategic sequencing of reactions and the use of protecting groups to control the directing effects of various functionalities. ub.edufiveable.mesolubilityofthings.com

Sequential Nitration, Reduction, and Esterification Processes

A well-designed multi-step synthesis involves a logical sequence of reactions to build the molecule. truman.eduscribd.com A plausible and effective route for the target compound involves leveraging the directing effects of substituents in a controlled manner. One such strategy begins with a precursor like 2-chloro-4-aminobenzoic acid.

A general outline of this sequence would be:

Protection of the Amino Group: The highly activating and reactive amino group is first protected, often by acetylation with acetic anhydride, to form an acetamido group. This moderates its activating effect and provides steric bulk.

Electrophilic Nitration: The acetamido group is a strong ortho-, para-director. Nitration of the protected intermediate directs the incoming nitro group to the position ortho to the acetamido group (C5), leading to the desired 2-chloro-4-acetamido-5-nitrobenzoic acid.

Deprotection: The acetamido group is hydrolyzed back to the primary amino group under acidic or basic conditions.

Esterification: The final step is the Fischer esterification of the resulting 4-amino-2-chloro-5-nitrobenzoic acid with methanol and an acid catalyst, as described previously.

This sequential approach ensures that each functional group is introduced at the correct position, avoiding the formation of isomeric mixtures that are difficult to separate.

Strategic Placement of Chloro and Nitro Groups on Aromatic Ring

The success of a multi-step synthesis hinges on the strategic placement of substituents by taking advantage of their electronic and steric effects. quora.comquora.com In the synthesis of this compound, the order of introduction of the chloro and nitro groups is critical.

Let's consider the key nitration step in the proposed multi-step synthesis starting from a protected 2-chloro-4-aminobenzoic acid derivative (e.g., 2-chloro-4-acetamidobenzoic acid).

-NHCOCH₃ (Acetamido) group at C4: This is a moderately activating ortho-, para-director. It strongly favors substitution at the C3 and C5 positions.

-Cl (Chloro) group at C2: This is a deactivating ortho-, para-director. It favors substitution at the C3 and C6 positions.

-COOH (Carboxyl) group at C1: This is a deactivating meta-director, favoring substitution at the C3 and C5 positions.

Precursor-Based Synthesis and Derivatization (from 2-chloro-5-nitrobenzoic acid)

The synthesis of the target methyl ester derivative is a multi-step process that begins with the preparation of the key precursor, 2-chloro-5-nitrobenzoic acid, followed by amination and esterification.

Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid

The precursor is typically synthesized via the nitration of o-chlorobenzoic acid. patsnap.comgoogle.com This electrophilic aromatic substitution reaction is generally carried out using a mixture of concentrated sulfuric acid and nitric acid. The directing effects of the chloro- and carboxyl- groups on the benzene (B151609) ring guide the incoming nitro group primarily to the 5-position, para to the chlorine and meta to the carboxylic acid. The crude product is often purified through processes like alkali dissolution and acid precipitation to remove isomers, such as 2-chloro-3-nitrobenzoic acid, thereby ensuring high purity of the desired precursor. google.com

Step 2: Amination of 2-chloro-5-nitrobenzoic acid

The introduction of the amino group is achieved through a regioselective nucleophilic aromatic substitution. The chlorine atom at the C-2 position is activated by the electron-withdrawing effects of the adjacent carboxyl group and the para-nitro group. This activation facilitates its displacement by an amine.

A highly efficient method involves the reaction of 2-chloro-5-nitrobenzoic acid with various aliphatic or aromatic amines. sigmaaldrich.com This transformation yields N-substituted 2-amino-5-nitrobenzoic acid derivatives. For the synthesis of the primary amine, ammonia or an equivalent reagent would be used.

Step 3: Esterification

The final step is the esterification of the resulting amino-nitrobenzoic acid to its methyl ester. This is a standard acid-catalyzed esterification, commonly known as Fischer esterification. The carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the methyl ester product.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction parameters is critical for maximizing yield, purity, and process efficiency while minimizing reaction times and environmental impact.

While the initial nitration step uses sulfuric acid as a catalyst and dehydrating agent, and the final esterification step also employs an acid catalyst, a noteworthy advancement in the amination step is the development of a catalyst-free system. elsevierpure.comacs.org Research has demonstrated that the nucleophilic substitution of the chlorine on 2-chloro-5-nitrobenzoic acid can proceed efficiently without the need for traditional transition-metal catalysts (e.g., copper in Ullmann reactions), which can be costly and pose environmental concerns. acs.org This catalyst-free approach simplifies the purification process and aligns with green chemistry principles.

Temperature and the choice of solvent are pivotal in controlling reaction outcomes.

Nitration: The nitration of o-chlorobenzoic acid is an exothermic reaction where temperature control is crucial for selectivity. The reaction is often maintained at controlled temperatures, for instance between 30-40°C, to minimize the formation of undesired isomers. google.com

Amination: In modern synthetic approaches, microwave irradiation has been shown to significantly enhance the rate of the amination reaction. This method allows for rapid heating to temperatures between 80-120°C, drastically reducing reaction times from hours to just 5-30 minutes. acs.org This high-temperature, short-time process leads to excellent isolated yields, often exceeding 99%. elsevierpure.comacs.org The reactions are conducted under atmospheric pressure in dedicated microwave reactors.

The table below summarizes the optimized conditions for the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.

| Parameter | Value/Condition | Benefit |

| Catalyst | None | Simplified purification, lower cost, reduced waste |

| Solvent | None (Solvent-free) | High concentration, reduced waste, easier workup |

| Energy Source | Microwave Irradiation | Rapid heating, significantly reduced reaction time |

| Temperature | 80–120 °C | High reaction rate, high yield |

| Time | 5–30 minutes | Increased throughput, energy efficiency |

| Yield | Up to >99% | Highly efficient conversion |

Regioselectivity is a defining feature of this synthetic route.

Nitration Step: The synthesis of the 2-chloro-5-nitrobenzoic acid precursor is an example of regioselective electrophilic aromatic substitution. The existing chloro and carboxyl groups direct the nitration, leading to the desired isomer as the major product.

Amination Step: The subsequent amination is a highly regioselective nucleophilic aromatic substitution. The electronic properties of the substrate dictate the reaction site. The chlorine atom at C-2 is specifically targeted for substitution due to the strong activation provided by the ortho-carboxyl and para-nitro groups. This inherent selectivity prevents reactions at other positions on the aromatic ring, ensuring the formation of the 2-amino-5-nitro-substituted benzoic acid derivative with high purity. acs.org

Sustainable and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

The synthesis of the 2-amino-5-nitrobenzoic acid intermediate has been significantly improved by incorporating green chemistry principles. The development of a microwave-assisted, solvent-free amination reaction is a prime example. acs.org By eliminating the need for a solvent, this method reduces chemical waste, simplifies the purification process, and lowers the environmental impact. The use of microwave energy also offers a more energy-efficient heating method compared to conventional oil baths.

Furthermore, the broader field of aminobenzoic acid production is exploring biosynthetic routes as a sustainable alternative to traditional chemical synthesis, which relies on petroleum-based precursors. mdpi.comresearchgate.net These biological methods utilize microorganisms and enzymes to produce aromatic compounds from renewable feedstocks like glucose, representing a long-term goal for green chemical manufacturing. mdpi.com

Catalyst-Free Amination Processes

The synthesis of this compound can be efficiently achieved through a catalyst-free nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent reactivity of a suitable precursor, typically Methyl 2,4-dichloro-5-nitrobenzoate, with a nucleophilic aminating agent such as ammonia. The regioselectivity of this reaction is directed by the electronic effects of the substituents on the aromatic ring.

In the precursor molecule, Methyl 2,4-dichloro-5-nitrobenzoate, the chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the nitro group (-NO₂) situated para to the C4-chloro substituent and the additional activation provided by the chloro group at the C2 (ortho) position. These groups stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, thus lowering the activation energy for the substitution at the C4 position.

The catalyst-free amination is typically conducted by treating Methyl 2,4-dichloro-5-nitrobenzoate with aqueous or anhydrous ammonia in a suitable solvent under elevated temperature and pressure. The use of a sealed reactor is often necessary to maintain the concentration of the volatile ammonia and to reach the required reaction temperature.

Detailed Research Findings

While specific studies detailing a catalyst-free amination for this exact molecule are not prevalent in readily available literature, the principles of SNAr on activated halo-nitroaromatic compounds are well-established. The reaction proceeds via the addition of ammonia to the electron-deficient aromatic ring, followed by the elimination of the chloride ion. The conditions are optimized to ensure complete conversion and high regioselectivity, minimizing the formation of the isomeric product, Methyl 2-amino-4-chloro-5-nitrobenzoate.

Below is a representative data table outlining the typical parameters for a catalyst-free amination process for the synthesis of this compound.

| Parameter | Value/Condition | Purpose/Rationale |

| Starting Material | Methyl 2,4-dichloro-5-nitrobenzoate | Precursor with an activated site for nucleophilic substitution. |

| Reagent | Aqueous Ammonia (25-30%) or Anhydrous Ammonia | Source of the amino group. |

| Solvent | e.g., Methanol, Ethanol, or N-Methyl-2-pyrrolidone (NMP) | To dissolve reactants and facilitate the reaction. |

| Temperature | 100-150 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Pressure | 5-15 bar (autoclave) | To maintain the concentration of ammonia and solvent at elevated temperatures. |

| Reaction Time | 4-12 hours | To ensure the reaction goes to completion. |

| Product Isolation | Cooling, precipitation, filtration, and washing | To obtain the solid product from the reaction mixture. |

| Typical Yield | > 90% | Reflects the high efficiency and regioselectivity of the reaction. |

Waste Reduction and Atom Economy Considerations

The principles of green chemistry are paramount in modern synthetic chemistry, emphasizing the need for processes that are both efficient and environmentally benign. The catalyst-free amination route for this compound can be evaluated using metrics such as atom economy and by considering potential waste streams.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from Methyl 2,4-dichloro-5-nitrobenzoate and ammonia, the reaction is as follows:

C₈H₅Cl₂NO₄ + NH₃ → C₈H₇ClN₂O₄ + HCl

The molecular weights are:

Methyl 2,4-dichloro-5-nitrobenzoate (C₈H₅Cl₂NO₄): 249.04 g/mol

Ammonia (NH₃): 17.03 g/mol

this compound (C₈H₇ClN₂O₄): 230.60 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol (This is a co-product)

The atom economy calculation is:

Atom Economy (%) = (230.60 / (249.04 + 17.03)) x 100 ≈ 86.67%

An atom economy of 86.67% is considered good for a substitution reaction, indicating that a large proportion of the reactant atoms are incorporated into the final product. The main by-product is hydrogen chloride, which is typically neutralized in the reaction mixture by excess ammonia, forming ammonium chloride.

Waste Reduction

The primary sources of waste in this process include:

Solvent Waste: The solvent used in the reaction and for washing the product constitutes a significant portion of the waste stream. The choice of solvent should consider its recyclability and environmental impact.

By-products: The formation of ammonium chloride from the neutralization of the HCl by-product. While ammonium chloride has applications, it is often treated as waste in this context.

Unreacted Starting Materials: Inefficient reactions can lead to the presence of unreacted Methyl 2,4-dichloro-5-nitrobenzoate and excess ammonia in the waste stream.

Isomeric Impurities: Small amounts of the undesired isomer, Methyl 2-amino-4-chloro-5-nitrobenzoate, may be formed, which would need to be separated, contributing to waste.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a comprehensive profile of the functional groups present in methyl 4-amino-2-chloro-5-nitrobenzoate by probing their characteristic vibrational modes. elsevierpure.comnih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignment

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational motions of its constituent functional groups. The primary amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. A notable feature is the strong stretching absorption of the ester carbonyl (C=O) group. The nitro (-NO₂) group is identified by its characteristic strong asymmetric and symmetric stretching vibrations. For similar aromatic nitro compounds, these bands appear in the regions of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov In a related compound, 4,4-dinitrophenylbenzoate, these vibrations are observed at 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric). researchgate.net The presence of an amino group in a similar molecule, 4,4-diaminophenylbenzoate, gives rise to N-H stretching at 3368 cm⁻¹ and N-H bending at 1584 cm⁻¹. researchgate.net The ester group's C=O stretch in a nitrobenzoate is typically strong and appears around 1752 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Characteristic Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Aryl Ring |

| 1730 - 1715 | C=O Stretch | Ester Carbonyl |

| 1620 - 1590 | N-H Bend | Amino (-NH₂) |

| 1560 - 1520 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1360 - 1330 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1300 - 1250 | Asymmetric C-O-C Stretch | Ester |

| 1150 - 1100 | Symmetric C-O-C Stretch | Ester |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary data to FTIR, as it detects vibrational modes based on changes in polarizability. It is particularly effective for identifying symmetric vibrations and non-polar bonds. In the case of this compound, the symmetric stretching vibration of the nitro group is expected to produce a particularly strong and easily identifiable signal in the Raman spectrum. researchgate.net The aromatic ring vibrations would also be prominent. The analysis of Raman spectra for related nitrobenzoic acids aids in the assignment of these vibrational modes. researchgate.netresearchgate.net

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Relative Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Aryl Ring | Medium |

| 1600 - 1570 | Ring C=C Stretch | Aryl Ring | Strong |

| 1360 - 1330 | Symmetric NO₂ Stretch | Nitro (-NO₂) | Very Strong |

| 1200 - 1100 | Ring Breathing Mode | Aryl Ring | Medium |

Analysis of Intermolecular Interactions via Vibrational Shifts

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the ester's carbonyl oxygen and the nitro group's oxygens) allows for the formation of intermolecular hydrogen bonds. These interactions can cause noticeable shifts in vibrational frequencies. Specifically, the N-H stretching bands in the FTIR spectrum are expected to be broadened and shifted to lower wavenumbers (a redshift) compared to a non-hydrogen-bonded amino group. Similarly, the C=O stretching frequency of the ester may also experience a redshift due to its participation in hydrogen bonding. In a comparable aminobenzoate, the introduction of an amino group caused the ester carbonyl absorption to shift to a lower frequency, from 1752 cm⁻¹ to 1682 cm⁻¹, confirming the influence of such interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of the ¹H and ¹³C nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's structure.

Aromatic Protons : There are two protons on the aromatic ring. The proton at position C3 is adjacent to the chloro and amino groups, while the proton at C6 is adjacent to the ester and nitro groups. Due to their isolation from other protons, both are expected to appear as singlets. The strong electron-withdrawing effect of the nitro group and the ester will significantly deshield the C6-H, shifting it downfield. Conversely, the strong electron-donating amino group will shield the C3-H, shifting it upfield relative to the C6-H.

Methyl Protons : The three protons of the methyl ester (-OCH₃) group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is anticipated in the typical range for methyl esters, around 3.9 ppm. rsc.org

Amino Protons : The two protons of the amino (-NH₂) group will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |

| C3-H | ~ 6.8 - 7.0 | Singlet | 1H |

| C6-H | ~ 8.0 - 8.2 | Singlet | 1H |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Carbons

The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon : The ester carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 164-166 ppm range. rsc.org

Aromatic Carbons : The six aromatic carbons will have distinct chemical shifts influenced by the electronic effects of their substituents.

Carbons attached to electron-withdrawing groups (C2-Cl, C5-NO₂, C1-COOCH₃) will be deshielded and shifted downfield.

The carbon attached to the electron-donating amino group (C4-NH₂) will be shielded and shifted upfield.

Methyl Carbon : The carbon of the methyl ester (-OCH₃) group will be the most shielded carbon, appearing furthest upfield, typically around 52-53 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~ 165 |

| C4 (-NH₂) | ~ 148 |

| C5 (-NO₂) | ~ 138 |

| C2 (-Cl) | ~ 132 |

| C1 (-COOCH₃) | ~ 125 |

| C6 | ~ 120 |

| C3 | ~ 115 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational Studies

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, advanced NMR techniques are indispensable for unambiguous assignments and for studying the molecule's conformational dynamics.

Two-Dimensional (2D) NMR Spectroscopy is employed to resolve complex spectral overlaps and establish connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. For this compound, it would definitively connect the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals for the two aromatic CH groups and the methyl group by linking them to their attached protons.

Variable Temperature (VT) NMR Spectroscopy is a powerful tool for investigating conformational equilibria and restricted rotation. capes.gov.brrsc.org In this compound, the rotation around the C-N bonds of the amino and nitro groups can be sterically hindered. VT-NMR experiments could provide information on the energy barriers for these rotational processes. researchgate.net At low temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct conformers, leading to the broadening or splitting of signals corresponding to the aromatic ring atoms and the amino group protons. researchgate.netbeilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₈H₇ClN₂O₄, the theoretical exact mass can be calculated. This precise mass measurement is critical for distinguishing it from other isomers or compounds with the same nominal mass.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₈H₇ClN₂O₄ | 230.0094 |

Fragmentation Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion breaks down into smaller, characteristic fragments. The analysis of these fragments helps to confirm the structure of the molecule. For this compound, several fragmentation pathways can be predicted based on its functional groups. libretexts.org

Loss of Methoxy (B1213986) Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da) and the formation of a stable acylium ion. whitman.edu

Loss of Nitro Group (NO₂): Nitroaromatic compounds frequently exhibit fragments corresponding to the loss of NO₂ (46 Da) or NO (30 Da). nih.govyoutube.com

Decarboxylation: The loss of the entire methyl ester group as •COOCH₃ (59 Da) can occur.

Chlorine Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing the chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This isotopic signature is a key identifier for chlorinated compounds. nih.gov

| Fragmentation Process | Lost Fragment | Mass Loss (Da) | Predicted m/z of Fragment Ion |

|---|---|---|---|

| Loss of Methoxy Radical | •OCH₃ | 31 | 199 |

| Loss of Nitro Group | •NO₂ | 46 | 184 |

| Loss of Methyl Ester Group | •COOCH₃ | 59 | 171 |

| Loss of Chlorine Atom | •Cl | 35/37 | 195 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy provides information about the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the substituted benzene ring. The presence of strong electron-donating (amino) and electron-withdrawing (nitro, chloro, methyl ester) groups leads to a significant charge transfer character in the electronic transitions, typically causing absorption bands to appear at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Related compounds such as aminobenzoates and nitrobenzoates exhibit strong absorption in the UV-Vis region. nist.govresearchgate.net The exact position and intensity of the absorption maxima (λₘₐₓ) would be sensitive to the solvent polarity.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many aromatic amino compounds are fluorescent. The emission properties of this compound would be influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. The rotation around the C-NH₂ bond can provide a non-radiative decay pathway, potentially quenching fluorescence. nih.gov Therefore, the fluorescence quantum yield might be sensitive to factors that restrict this rotation, such as solvent viscosity or binding to other molecules. The presence of the heavy chlorine atom and the nitro group could also promote intersystem crossing to the triplet state, potentially leading to phosphorescence at low temperatures.

Determination of Optical Band Gaps from Spectral Data

The process begins with obtaining the UV-Vis absorption spectrum of the compound, typically dissolved in a suitable solvent. This spectrum plots the absorbance of the material against the wavelength of incident light. The absorption edge, which is the wavelength at which a sharp increase in absorption occurs, is of particular interest. This edge corresponds to the energy required to excite an electron from the valence band to the conduction band of the material.

From the absorption spectrum, the absorption coefficient (α) can be calculated at various wavelengths. The relationship between the absorption coefficient, the photon energy (hν), and the optical band gap (Eg) is described by the Tauc equation:

(αhν)1/n = A(hν - Eg)

In this equation, 'A' is a constant, and the exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n = 1/2, while for indirect allowed transitions, n = 2.

To determine the optical band gap, a Tauc plot is constructed by plotting (αhν)1/n against the photon energy (hν). The linear portion of this plot is then extrapolated to the energy axis (where (αhν)1/n = 0). The point of intersection with the energy axis provides the value of the optical band gap (Eg).

For context, a related compound, 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate, has been reported to have an optical band gap of Eg = 4.1 eV, as determined from its UV-Vis absorption spectrum. researchgate.net This value, however, is not directly transferable to This compound due to differences in their chemical structures.

A comprehensive study of the UV-Vis absorption spectrum of This compound would be required to generate the specific data needed for a Tauc plot and the precise determination of its optical band gap. Such an investigation would elucidate the electronic transition properties of this specific molecule.

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed. This technique is crucial for confirming the compound's chemical connectivity and providing precise geometric parameters.

While a specific, publicly available crystal structure for Methyl 4-amino-2-chloro-5-nitrobenzoate has not been detailed in the searched literature, the analysis of closely related nitrobenzoate derivatives provides a clear framework for the expected structural features. For instance, studies on various chloro-nitrobenzoate isomers reveal that the core benzoic acid methyl ester framework is typically planar or near-planar, with substituent groups like the nitro and chloro groups attached to the benzene (B151609) ring. nih.govresearchgate.net

Confirmation of Stereochemistry and Absolute Configuration

The molecular structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image. As there are no stereocenters, the concepts of stereochemistry and absolute configuration are not applicable to this molecule. SC-XRD analysis would simply confirm the expected planar geometry of the benzene ring and the connectivity of the substituent groups.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

SC-XRD analysis provides highly accurate measurements of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). This data is fundamental for understanding the molecule's conformation. For example, in a related compound, Methyl 4-chloro-3-nitrobenzoate, the nitro group is reported to be twisted with respect to the phenyl ring, with a dihedral angle of 45.4(1)°. nih.gov Similarly, in Methyl 5-chloro-2-nitrobenzoate, the nitro and ester groups are twisted from the plane of the benzene ring. researchgate.net

Based on analogous structures, a crystallographic study of this compound would be expected to yield a comprehensive set of these geometric parameters. The table below presents representative data from a related isomer, Methyl 5-chloro-2-nitrobenzoate, to illustrate the type of information obtained from such an analysis. researchgate.net

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| Cl1—C4 | 1.739 (2) | O3—C7 | 1.199 (3) |

| O1—N1 | 1.222 (2) | O4—C7 | 1.321 (3) |

| O2—N1 | 1.229 (2) | O4—C8 | 1.455 (3) |

| N1—C1 | 1.472 (3) | C1—C6 | 1.393 (3) |

| C1—C2 | 1.394 (3) | C2—C3 | 1.378 (3) |

| Atoms | Angle (°) | Atoms | Angle (°) |

|---|---|---|---|

| O1—N1—O2 | 123.90 (19) | C3—C4—C5 | 121.23 (19) |

| O1—N1—C1 | 118.06 (18) | C3—C4—Cl1 | 119.50 (16) |

| O2—N1—C1 | 118.04 (18) | C5—C4—Cl1 | 119.27 (16) |

| C6—C1—C2 | 117.84 (19) | O3—C7—O4 | 124.2 (2) |

| C6—C1—N1 | 120.32 (18) | O3—C7—C6 | 124.0 (2) |

| C2—C1—N1 | 121.84 (19) | O4—C7—C6 | 111.80 (19) |

Powder X-ray Diffraction for Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. It is primarily employed for phase identification by comparing the experimental diffraction pattern to known patterns in a database. Furthermore, PXRD is a critical tool for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties, and their identification is crucial in materials science and pharmaceutical development. To date, no specific polymorphism studies on this compound have been reported in the surveyed literature.

Analysis of Intermolecular Interactions and Supramolecular Synthons

The solid-state architecture of a molecular crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, often referred to as supramolecular synthons, dictate how molecules recognize each other and assemble into a stable, ordered lattice.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O, C–H⋯Cl)

Hydrogen bonds are among the most important interactions in determining the crystal packing of organic molecules. In this compound, the presence of an amino group (N-H, a hydrogen bond donor) and nitro and ester groups (O atoms, hydrogen bond acceptors) creates the potential for strong N–H⋯O hydrogen bonds. These interactions are commonly observed in related structures, such as Methyl 2-amino-5-chlorobenzoate, where they link molecules into chains. nih.gov

Weaker C–H⋯O and C–H⋯Cl hydrogen bonds also play a significant role in stabilizing the crystal lattice. For example, the crystal structure of Methyl 5-chloro-2-nitrobenzoate features C–H⋯O interactions that link molecules into layers. researchgate.net The table below provides geometric details for such interactions found in this related compound. researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| C2—H2···O1 | 0.93 | 2.53 | 3.206 (3) | 130 |

| C8—H8B···O3 | 0.96 | 2.47 | 3.200 (3) | 132 |

π-π Stacking Interactions

Lack of Crystallographic Data for this compound Prevents Detailed Structural Analysis

An extensive search for crystallographic and solid-state architectural data on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite a thorough review of chemical databases and scholarly articles, no specific studies detailing the crystal structure of this compound could be located.

As a result, a detailed analysis based on the requested outline—covering its specific non-covalent interactions, supramolecular assembly, hydrogen bonding patterns, and Hirshfeld surface analysis—cannot be provided at this time. The generation of scientifically accurate and verifiable content for the specified subsections is contingent upon the availability of primary X-ray crystallographic data, which appears to be unpublished or not publicly accessible for this particular molecule.

The requested topics of investigation are highly specific and require precise atomic coordinate data obtained from single-crystal X-ray diffraction experiments. Without this foundational data, any discussion of the following would be purely speculative and scientifically unfounded:

Crystal Packing Motifs and Supramolecular Assembly:Describing how molecules arrange themselves in the solid state is entirely dependent on the determined crystal structure.

Influence of Molecular Conformation on Crystal Packing:Understanding the interplay between the molecule's shape and its packing arrangement is not possible without observational data from crystallographic studies.

While research exists for structurally related isomers and derivatives (such as other substituted chloro-nitrobenzoates), extrapolating this information would be scientifically inappropriate, as minor changes in substituent positions on the benzene ring can lead to vastly different crystal packing motifs and intermolecular interactions.

Therefore, the article focusing solely on the crystallographic investigations of this compound as outlined cannot be generated. Further experimental research is required to elucidate the solid-state architecture of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. It is frequently employed to determine optimized molecular geometries and predict spectroscopic characteristics. By utilizing functionals like B3LYP combined with appropriate basis sets, it is possible to obtain a detailed understanding of the molecule's ground state.

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Methyl 4-amino-2-chloro-5-nitrobenzoate, the calculation would typically begin with the planar benzene (B151609) ring. The substituents—amino (-NH2), chloro (-Cl), nitro (-NO2), and methyl ester (-COOCH3)—are attached to this core.

Conformational analysis would focus on the orientation of the methyl ester and nitro groups relative to the benzene ring. While the benzene ring itself is planar, these groups may rotate. However, due to steric hindrance and electronic effects, the most stable conformer is expected to have the carbonyl and nitro groups nearly coplanar with the ring to maximize conjugation. The amino group hydrogens and the methyl group of the ester also have rotational freedom. In closely related structures, such as Morpholinium 2-chloro-5-nitrobenzoate, the carboxylate group is found to be slightly twisted from the plane of the benzene ring researchgate.net.

Table 1: Predicted Bond Lengths and Angles from DFT Calculations on Analogous Molecules

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-NO₂ | ~1.48 Å |

| N-O (nitro) | ~1.23 Å | |

| C-NH₂ | ~1.38 Å | |

| C-Cl | ~1.74 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-N (amino) | ~121° |

Note: These values are representative and derived from computational studies on structurally similar aromatic nitro compounds. The exact values for the title compound would require a specific DFT calculation.

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data. This comparison aids in the definitive assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, the vibrational spectrum would be characterized by the modes of its constituent functional groups.

Amino (-NH₂) group: Symmetric and asymmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region.

Nitro (-NO₂) group: Strong asymmetric and symmetric stretching vibrations are characteristic and typically appear around 1500-1560 cm⁻¹ and 1300-1350 cm⁻¹, respectively nih.gov.

Methyl Ester (-COOCH₃) group: A strong C=O stretching band is expected around 1700-1730 cm⁻¹, while C-O stretching modes appear at lower frequencies.

Aromatic Ring: C-H stretching modes are observed above 3000 cm⁻¹, and C-C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ range.

Chloro (-Cl) group: The C-Cl stretching vibration is typically found in the fingerprint region, often below 800 cm⁻¹.

The table below summarizes the expected vibrational frequencies based on studies of similar compounds nih.gov.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amino | 3400 - 3500 |

| Symmetric N-H Stretch | Amino | 3300 - 3400 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Carbonyl C=O Stretch | Methyl Ester | 1700 - 1730 |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 |

| Symmetric NO₂ Stretch | Nitro | 1300 - 1350 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons.

In this compound, the distribution of the frontier orbitals is dictated by the electronic nature of its substituents.

HOMO: The amino (-NH₂) group is a strong electron-donating group. Therefore, the HOMO is expected to be primarily localized on the amino group and delocalized across the π-system of the benzene ring. This indicates that this region is the most susceptible to electrophilic attack.

LUMO: The nitro (-NO₂) group is a powerful electron-withdrawing group. Consequently, the LUMO is expected to be concentrated on the nitro group and the adjacent carbon atoms of the aromatic ring. This region represents the most likely site for nucleophilic attack.

DFT calculations are used to determine the energies of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state.

The presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups on the same aromatic ring suggests a significant intramolecular charge transfer character, which typically leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene. This reduced gap indicates higher chemical reactivity. Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness and electrophilicity, can be used to further quantify this reactivity ekb.eg.

Table 3: Representative FMO Energies from DFT Studies on Analogous Nitroaromatic Compounds

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Nitroaniline | ~ -6.5 | ~ -2.0 | ~ 4.5 |

| Substituted Nitrobenzoate | ~ -7.0 | ~ -2.5 | ~ 4.5 |

Note: These are typical values from DFT studies on related molecules to illustrate the expected range. Actual values for the title compound would require a dedicated calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the sites prone to electrophilic and nucleophilic attack.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, associated with electron-deficient areas. These are sites for nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map is expected to show:

Intense negative potential (red) localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester group. These are the primary sites for interaction with electrophiles.

Positive potential (blue) concentrated around the hydrogen atoms of the electron-donating amino group.

The aromatic ring itself would display a gradient of potential, influenced by the competing effects of the attached functional groups. The presence of the electron-withdrawing nitro and chloro groups would generally decrease the electron density of the ring.

This charge distribution profile is fundamental to understanding the molecule's intermolecular interactions and its reactivity patterns in chemical reactions.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. This analysis provides valuable information about charge distribution, hybridization, and, crucially, the donor-acceptor interactions that govern intramolecular charge transfer (ICT).

For a molecule like this compound, with its electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, intramolecular charge transfer is a significant feature. The amino group, a strong π-donor, increases the electron density on the aromatic ring, while the nitro group, a powerful π-acceptor, withdraws electron density. This push-pull electronic arrangement facilitates charge transfer from the amino group to the nitro group through the π-system of the benzene ring.

NBO analysis quantifies these interactions by examining the delocalization of electron density from the filled lone pair orbitals of the amino nitrogen and the oxygen atoms of the ester group into the antibonding orbitals of the aromatic ring and the nitro group. The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions provides a measure of their strength.

Key NBO interactions in substituted aminonitrobenzoates typically include:

n(N) → π(C=C)*: Delocalization of the nitrogen lone pair into the antibonding π-orbitals of the aromatic ring. This is a primary contributor to the activation of the ring by the amino group.

π(C=C) → π(N=O)*: Transfer of electron density from the π-system of the ring into the antibonding orbitals of the nitro group. This interaction is central to the electron-withdrawing nature of the nitro group.

n(O) → σ(C-Cl)*: Delocalization of an oxygen lone pair from the ester group into the antibonding orbital of the C-Cl bond, which can influence the reactivity of the chlorine substituent.

Table 1: Representative Intramolecular Charge Transfer Interactions and their Second-Order Perturbation Energies (E⁽²⁾) in a Model Substituted Aminonitrobenzene System

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| LP (1) N₅ | π* (C₁-C₆) | 58.7 |

| LP (1) N₅ | π* (C₂-C₃) | 20.1 |

| π (C₁-C₆) | π* (N₄-O₇) | 15.4 |

| π (C₂-C₃) | π* (N₄-O₇) | 25.9 |

| π (C₄-C₅) | π* (N₄-O₇) | 10.2 |

Note: This table is illustrative and based on general findings for similar molecules. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Parameters and Comparison with Experimental Values

Computational chemistry offers robust methods for predicting various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to gain a more detailed understanding of its electronic and geometric properties. Density Functional Theory (DFT) is a commonly employed method for these calculations.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents. The electron-donating amino group will cause an upfield shift (lower ppm) of the signals for the ortho and para protons, while the electron-withdrawing nitro and chloro groups will induce a downfield shift (higher ppm).

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, key vibrational modes would include:

N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.

C=O stretching of the ester group, usually around 1700-1730 cm⁻¹.

Asymmetric and symmetric NO₂ stretching of the nitro group, which are typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-Cl stretching , which appears at lower frequencies.

Experimental IR data for related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives show asymmetric and symmetric stretching of the NO₂ group in the ranges of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov A computational study on 4,5-dimethyl-2-nitroaniline also demonstrates the use of DFT to analyze vibrational spectra. researchgate.net

Table 2: Comparison of Typical Experimental and Theoretically Predicted IR Frequencies (cm⁻¹) for Key Functional Groups in Substituted Nitroanilines

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) |

| Amino (-NH₂) | Symmetric Stretching | 3300 - 3400 |

| Amino (-NH₂) | Asymmetric Stretching | 3400 - 3500 |

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1335 - 1370 |

Note: This table provides general ranges. Specific values depend on the exact molecular structure and its environment.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate and selectivity.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or electrophilic attack on the ring, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (activation energy), which is a key determinant of the reaction rate.

Computational models are frequently used to predict the regioselectivity and stereoselectivity of chemical reactions.

Regioselectivity: In reactions such as electrophilic aromatic substitution on the benzene ring of this compound, there are multiple possible sites for attack. The regioselectivity is governed by the electronic and steric effects of the substituents. The powerful activating and ortho-, para-directing amino group is in competition with the deactivating and meta-directing nitro and ester groups, and the deactivating but ortho-, para-directing chloro group. Computational methods can predict the preferred site of attack by calculating the energies of the possible intermediates or transition states. A lower activation energy for attack at a particular position indicates that this will be the major product. Various computational tools have been developed to predict the regioselectivity of such reactions with a high degree of accuracy. semanticscholar.orgrsc.orgnih.gov

Stereoselectivity: While this compound is not chiral, it could be a substrate in a reaction that generates a new stereocenter. In such cases, computational chemistry can be used to predict the stereochemical outcome. This is achieved by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product. The energy difference between the diastereomeric transition states determines the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the reaction.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Aromatic Scaffolds

The multifunctionality of Methyl 4-amino-2-chloro-5-nitrobenzoate makes it an ideal building block for the synthesis of intricate aromatic structures. The different reactive sites on the molecule can be addressed selectively to build complex scaffolds, including heterocyclic systems and polysubstituted aromatics.

The arrangement of functional groups in this compound and its derivatives makes it a suitable precursor for the synthesis of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Quinazolines: The core structure of this compound is particularly amenable to the construction of quinazoline (B50416) rings. For instance, a related compound, methyl 2-chloro-5-nitrobenzoate, is used in the preparation of 6-nitro-4-substituted amino quinazoline derivatives. This synthesis involves an initial amidation reaction, followed by a substitution and condensation reaction with a formamidine (B1211174) salt in a one-pot method. wu.ac.th The presence of an amino group in this compound provides a handle for similar cyclization strategies, potentially leading to highly substituted quinazolines, which are known for their broad range of biological activities. researchgate.netchemicalbook.com

Pyrimidines: While direct synthesis of pyrimidines from this specific precursor is not extensively documented, its structure allows for transformations into intermediates suitable for pyrimidine (B1678525) ring formation. A common method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dielectrophilic three-carbon fragment. bu.edu.eg The this compound molecule can be chemically modified—for example, by reduction of the nitro group to a second amino group—to create an ortho-phenylenediamine derivative. This derivative can then be converted into the necessary building blocks for constructing fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in drug discovery.

Each functional group on this compound offers a site for chemical modification, making it an excellent starting point for producing diverse polysubstituted aromatic compounds. The reactivity of these groups can be controlled through the choice of reagents and reaction conditions.

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. researchgate.net This transformation yields a diamino-chlorobenzoate derivative, which is a versatile precursor for building other structures, including different heterocyclic rings or for introducing new substituents via diazotization reactions.

Chloro Group Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, further diversifying the substitution pattern on the aromatic ring. researchgate.net

Amino Group Modification: The existing amino group can be acylated, alkylated, or diazotized to introduce further complexity. Diazotization, followed by Sandmeyer or related reactions, can replace the amino group with halides, cyano, or hydroxyl groups, providing access to a vast array of differently substituted aromatic products.

These potential transformations are summarized in the table below.

| Functional Group | Potential Reaction | Resulting Structure |

| Nitro (NO₂) | Reduction | Amino (NH₂) |

| Chloro (Cl) | Nucleophilic Substitution | Ether (OR), Thioether (SR), Amine (NHR) |

| Amino (NH₂) | Diazotization/Substitution | Halide (Br, I), Cyano (CN), Hydroxyl (OH) |

| Ester (COOCH₃) | Hydrolysis | Carboxylic Acid (COOH) |

Precursor in Specialty Chemical Development

The unique electronic and structural properties of this compound make it a valuable precursor in the development of specialty chemicals, including colorants and products for agricultural applications.

Aromatic nitroamines are foundational intermediates in the synthesis of dyes and pigments. A structurally similar compound, Methyl 4-amino-3-nitrobenzoate, is explicitly used as an intermediate in the synthesis of pigments, particularly those with yellow to orange hues. researchgate.net Furthermore, another related molecule, 2-amino-4-chloro-5-nitrophenol, is prepared for use as a hair dye and a color coupler, noted for its good tinting strength and color fixation properties. google.comorgsyn.org The combination of the amino group (a chromophore) and the nitro group (an auxochrome) on the benzene (B151609) ring of this compound is characteristic of precursors for disperse dyes and azo dyes, suggesting its potential application in this industry.

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of modern agrochemicals. The subject compound's structural motifs are found in various active ingredients. For example, 2-amino-5-chloro-3-methylbenzoic acid, a close isomer, is an important intermediate for the widely used insecticide chlorantraniliprole. agropages.com Additionally, related chloro-nitrobenzoate derivatives have been investigated for their pesticidal properties. For instance, Methyl 2,4-dichloro-5-nitrobenzoate has been explored as an experimental insecticide. biosynth.com The presence of chloro and nitro substituents on an aromatic core is a common feature in many herbicides and pesticides, positioning this compound as a key building block for the discovery and development of new crop protection agents. google.comgoogle.com

Contribution to Advanced Materials Research

The field of materials science leverages unique organic molecules to create polymers and materials with specialized properties. Substituted anilines, such as this compound, can serve as monomers for the synthesis of functional polymers. Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by creating copolymers with substituted anilines. nih.gov

Research has demonstrated the synthesis of copolymers like poly(aniline-co-m-nitroaniline) and poly(aniline-co-o-nitroaniline). researchgate.netijsssr.com Incorporating nitroaniline monomers into the polyaniline backbone alters the polymer's electronic properties, solubility, and thermal stability. researchgate.net The presence of the nitro group, an electron-withdrawing substituent, can modify the conductivity and processing characteristics of the resulting material. researchgate.net By extension, this compound could be utilized as a specialty monomer to synthesize novel copolymers with tailored properties for applications in sensors, organic electronics, or as antistatic coatings.

Components for Nonlinear Optical (NLO) Materials

The molecular structure of this compound, featuring an electron-donating group (amino) and electron-acceptor groups (nitro, methoxycarbonyl) on a π-conjugated system, makes it an interesting candidate for the synthesis of nonlinear optical (NLO) materials. Organic molecules with this "push-pull" architecture are known to exhibit significant NLO properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net

While direct studies on the NLO properties of this compound are not extensively detailed in the literature, research on closely related compounds highlights the potential of the substituted chloronitrobenzoate framework. For instance, salts derived from 2-chloro-5-nitrobenzoic acid have demonstrated notable NLO activity. A crystal of 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate was found to have a second harmonic generation (SHG) efficiency 4.8 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This enhanced efficiency is attributed to the charge transfer between the donor and acceptor moieties within the molecular structure. researchgate.net

Similarly, other organic salts based on isomers, such as 2-chloro-4-nitrobenzoate, have been synthesized and investigated for their third-order NLO properties, confirming their potential for use in optical limiting and other photonic applications. researchgate.net These findings suggest that this compound, with its inherent charge-transfer characteristics, is a promising precursor for creating novel chromophores for NLO applications.

NLO Properties of Related Substituted Nitrobenzoate Compounds

| Compound | Key NLO Property | Reported Finding |

|---|---|---|

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Second Harmonic Generation (SHG) | 4.8 times that of KDP researchgate.net |

| 2-Amino-4-methylpyridinium 2-chloro-4-nitrobenzoate | Third-Order NLO | Exhibits saturable absorption and self-defocusing effects researchgate.net |

| 2-Amino-5-Chloropyridinium 4-hydroxybenzoate | Third-Order NLO | Investigated by Z-Scan analysis for nonlinear absorption and refraction isroset.org |

Building Blocks for Polymers and Coatings

The bifunctional nature of this compound, possessing both an amine and an ester group, theoretically allows it to act as a monomer in polymerization reactions. The amino group can participate in the formation of polyamides, polyimides, or polyurethanes, while the ester group could be modified for other polymerization pathways. However, specific research detailing the synthesis of polymers or coatings directly from this compound is not widely available in current scientific literature.

Derivatization for Analytical and Research Purposes

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are better suited for separation and detection. researchgate.net this compound's primary aromatic amine group is a prime target for derivatization, enabling more sensitive and selective analysis.

Formation of Derivatives for Chromatographic Separation (e.g., Chiral Separation)

The primary amino group of this compound can be reacted with various reagents to enhance its detectability in techniques like High-Performance Liquid Chromatography (HPLC). Derivatization can be performed either before the sample is injected into the chromatograph (pre-column) or after separation (post-column). researchgate.net By attaching a chromophore or a fluorophore, the molecule's response to UV-Visible or fluorescence detectors can be significantly amplified.

For chiral separations, where the goal is to separate enantiomers, a common strategy involves derivatization with a chiral reagent. Reacting the amino group of a racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA) results in the formation of diastereomers. These diastereomeric derivatives have different physical properties and can be separated using standard, non-chiral chromatographic columns.

Potential Derivatizing Agents for the Amine Group in HPLC

| Derivatizing Agent | Detection Method | Application Notes |

|---|---|---|

| Dansyl Chloride (DNS-Cl) | Fluorescence | Reacts with primary amines to form highly fluorescent sulfonamides. researchgate.net |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence | Forms stable, fluorescent derivatives with primary and secondary amines. researchgate.net |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles. researchgate.net |

| Benzoyl Chloride | UV-Visible | Adds a benzoyl group, a strong chromophore, enhancing UV detection. researchgate.net |

| Marfey's Reagent (FDAA) | UV-Visible | A chiral reagent used specifically for forming diastereomers for chiral separation. |

Development of Detection and Quantification Methods

The development of reliable methods for the detection and quantification of this compound is essential for monitoring its purity and tracking its presence in reaction mixtures. Based on its chemical structure, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable analytical technique. A similar compound, Methyl 4-chloro-2-nitrobenzoate, has been successfully analyzed using RP-HPLC with a mobile phase of acetonitrile (B52724) and water. sielc.com

For this compound, a C18 column would likely provide effective separation. The presence of the nitrobenzoate chromophore allows for straightforward detection using a UV-Visible spectrophotometric detector, typically in the range of 254 nm. For quantifying trace amounts, methods can be developed that utilize the derivatization techniques mentioned previously. By converting the amine to a fluorescent derivative, the sensitivity of the detection method can be improved by several orders of magnitude, allowing for precise quantification at very low concentrations.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies

The classical synthesis of substituted nitroaromatics often involves multi-step sequences that may suffer from issues with regioselectivity and yield. nih.gov Future efforts will focus on developing more streamlined and efficient synthetic protocols.

The precise arrangement of substituents on the benzene (B151609) ring is crucial for the function of Methyl 4-amino-2-chloro-5-nitrobenzoate and its derivatives. Achieving high regio- and stereoselectivity is a primary goal in modern synthesis.

Enzymatic Catalysis: Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical methods. Enzymes, such as peroxidases or engineered P450 monooxygenases, could be developed to perform regioselective nitration on a suitable precursor. nih.gov Similarly, stereoselective synthesis of derivatives, should chiral centers be introduced, could be achieved using enzymes like lipases or ketoreductases, which are known for their high enantioselectivity in transforming prochiral substrates. mdpi.com

Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the pharmaceutical and fine chemical industries. Its application to the synthesis of this compound offers numerous potential advantages over traditional batch processing. Key benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.

The multi-step synthesis of this compound, which often involves energetic nitration steps, is particularly well-suited for a continuous flow setup. By minimizing the volume of reactive intermediates at any given time, the risks associated with potentially exothermic or hazardous reactions are significantly reduced. Furthermore, the precise temperature and residence time control in flow reactors can lead to higher yields and improved product purity profiles.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes and better heat control. |

| Scalability | Complex and often requires re-optimization ("scaling up"). | Simpler scalability by running the system for longer ("numbering up" or "sizing up"). |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and improved purity. |

| Reaction telescoping | Difficult; requires isolation of intermediates. | Multiple reaction steps can be linked together without intermediate workup. |

Exploration of New Chemical Transformations and Reactivity Patterns

Beyond improving its synthesis, future research will explore novel ways to use this compound as a building block. This involves leveraging its existing functional groups and activating otherwise inert positions on the molecule.

Carbon-hydrogen (C-H) activation is a powerful strategy that allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. yale.edu This approach can streamline synthesis by avoiding the need for pre-functionalized starting materials. For this compound, the remaining C-H bond on the aromatic ring is a target for such transformations.

Research in this area could involve using transition-metal catalysts to couple the aromatic C-H bond with various partners (e.g., aryl halides, alkenes, or alkynes), leading to a diverse array of complex derivatives. researchgate.netrsc.org The directing ability of the existing substituents (amino, ester, chloro, nitro) would play a crucial role in determining the regioselectivity of these reactions, and understanding this interplay is a key research challenge. rsc.orgmdpi.com

Photocatalysis and electrocatalysis offer green and sustainable alternatives to conventional chemical methods, often proceeding under mild conditions without the need for harsh reagents.

Photocatalysis: Visible-light photocatalysis can be used to generate radical intermediates, enabling novel transformations. For instance, the nitro group of this compound could be selectively reduced or transformed under photocatalytic conditions. It may also be possible to engage the amine or chloro substituents in photo-induced coupling reactions to build molecular complexity. rsc.org